molecular formula C19H24N2O4S2 B11347681 N-[3-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[3-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11347681
M. Wt: 408.5 g/mol
InChI Key: ZIFJPAXXHRBJDP-UHFFFAOYSA-N
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Description

N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a propan-2-yloxy phenyl group

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-propan-2-yloxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H24N2O4S2/c1-14(2)25-17-8-3-7-16(12-17)20-19(22)15-6-4-10-21(13-15)27(23,24)18-9-5-11-26-18/h3,5,7-9,11-12,14-15H,4,6,10,13H2,1-2H3,(H,20,22)

InChI Key

ZIFJPAXXHRBJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene sulfonyl chloride under basic conditions.

    Attachment of the Propan-2-yloxy Phenyl Group: This step involves the etherification of the phenyl group with propan-2-ol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl and piperidine rings can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted phenyl and piperidine derivatives.

Scientific Research Applications

N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Another positional isomer.

Uniqueness

N-[3-(PROPAN-2-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity.

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